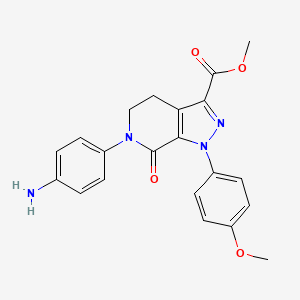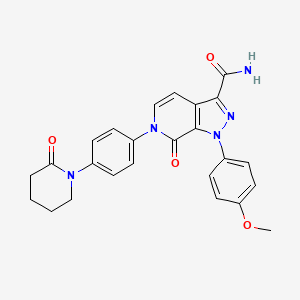
Cangrelor Impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cangrelor is a potent and reversible intravenous P2Y12 receptor inhibitor that has been widely used in the treatment of acute coronary syndromes. However, impurities in cangrelor can have adverse effects on its pharmacological properties. One such impurity is Cangrelor Impurity 1.
Wissenschaftliche Forschungsanwendungen
Cangrelor's Pharmacodynamics
Cangrelor, a P2Y12 antagonist, is being developed for the treatment of acute coronary syndrome. It demonstrates a rapid onset and offset of platelet aggregation inhibition without requiring metabolic activation. Early Phase II trials highlighted its safety and potent platelet aggregation inhibition, outperforming clopidogrel. However, its exact role in therapeutic protocols remains to be defined pending further Phase III trial results (Fugate & Cudd, 2006).
Clinical Applications in Percutaneous Coronary Intervention (PCI)
Cangrelor has gained attention for its intravenous administration and rapid, reversible action, desirable in urgent and elective PCI settings. It's proven safe and more effective than clopidogrel in these scenarios, particularly when the universal definition of myocardial infarction is applied. While its benefits are clear, its role alongside newer P2Y12 inhibitors and in the context of modern stent designs remains to be fully understood (Kubica et al., 2014).
Meta-Analysis on Efficacy and Safety in PCI
A comprehensive meta-analysis encompassing 25,107 participants demonstrated Cangrelor's role in reducing ischemia-driven revascularization and stent thrombosis during PCI without an increase in major bleeding. This positions Cangrelor as a viable option for enhancing safety and efficacy in PCI, although further studies are encouraged to validate its effectiveness in various clinical settings and with diverse patient populations (Sardar et al., 2014).
Economic Impact Assessment
Financial Analysis in a Healthcare Setting
The economic implications of incorporating Cangrelor into hospital formularies have been evaluated, particularly for CAD patients undergoing PCI where oral P2Y12 inhibitors are not feasible. The financial analysis over three years in a Spanish context indicated a moderate budget impact, emphasizing the need for careful economic consideration in the healthcare decision-making process (Lizano-Díez & Ruiz, 2021).
Thrombocytopenia Post-PCI and Cangrelor's Role
Incidence and Predictors of Thrombocytopenia
Post-PCI thrombocytopenia has significant morbidity and mortality implications. Cangrelor's impact on thrombocytopenia incidence was evaluated, revealing GPI use as a major predictor. Notably, Cangrelor itself was not linked to increased thrombocytopenia rates, maintaining its efficacy and safety profile irrespective of thrombocytopenia occurrence (Groves et al., 2018).
Eigenschaften
CAS-Nummer |
1054332-15-8 |
|---|---|
Produktname |
Cangrelor Impurity 1 |
Molekularformel |
C19H25F3N7O5PS2 |
Molekulargewicht |
583.55 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 5'-(hydrogen P-1H-imidazol-1-ylphosphonate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



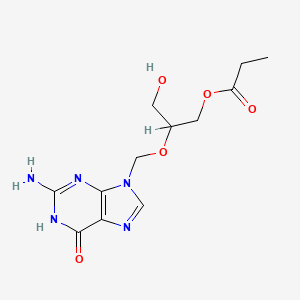
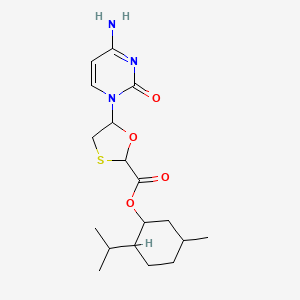
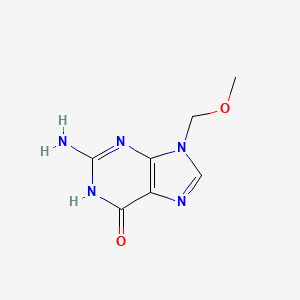
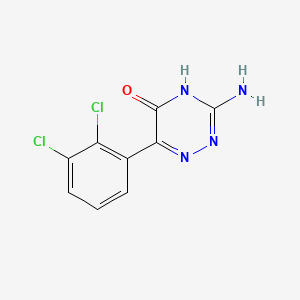
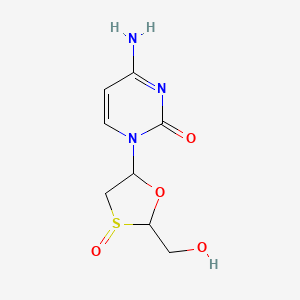
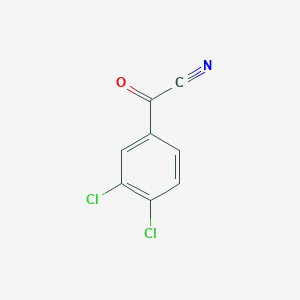
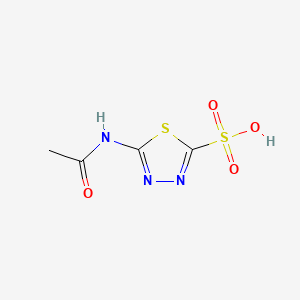
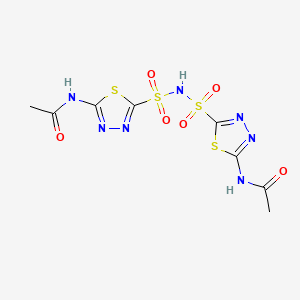
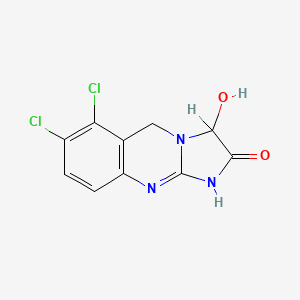
![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
